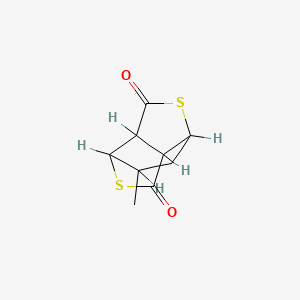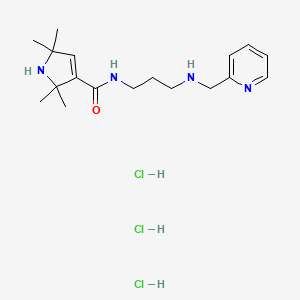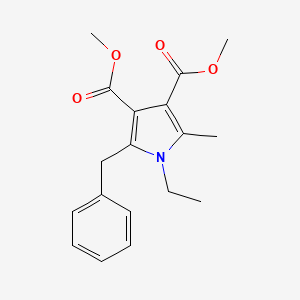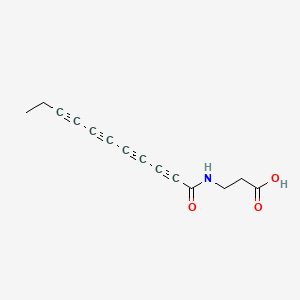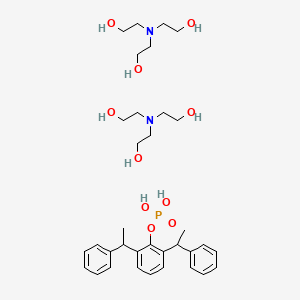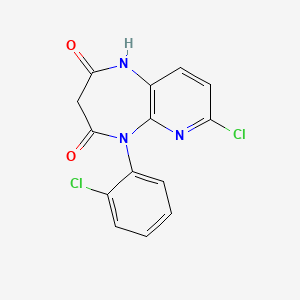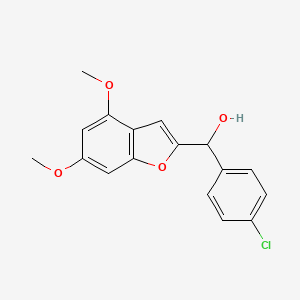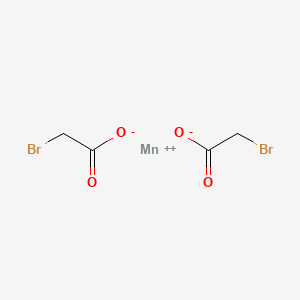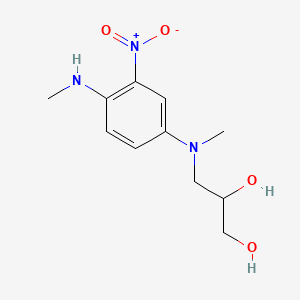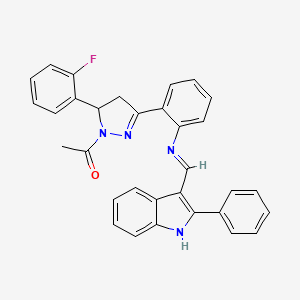
Disodium 1-sulphonatocyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 1-sulphonatocyclohexanecarboxylate is a chemical compound with the molecular formula C7H10Na2O5S and a molecular weight of 252.19584 g/mol . It is known for its unique structure, which includes a cyclohexane ring substituted with a sulfonate and a carboxylate group. This compound is used in various scientific and industrial applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium 1-sulphonatocyclohexanecarboxylate typically involves the sulfonation of cyclohexanecarboxylic acid followed by neutralization with sodium hydroxide. The reaction conditions often include:
Sulfonation: Using sulfur trioxide or chlorosulfonic acid as sulfonating agents.
Neutralization: Adding sodium hydroxide to neutralize the sulfonic acid group, forming the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes:
Raw Material Handling: Ensuring the purity of cyclohexanecarboxylic acid and sulfonating agents.
Reaction Control: Monitoring temperature, pressure, and reaction time to optimize yield.
Purification: Using crystallization or filtration techniques to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 1-sulphonatocyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions may convert the sulfonate group to a sulfinate or thiol group.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation Products: Sulfonic acid derivatives.
Reduction Products: Sulfinate or thiol derivatives.
Substitution Products: Compounds with new functional groups replacing the sulfonate group.
Wissenschaftliche Forschungsanwendungen
Disodium 1-sulphonatocyclohexanecarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a buffer component.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of detergents, surfactants, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of disodium 1-sulphonatocyclohexanecarboxylate involves its interaction with molecular targets through its sulfonate and carboxylate groups. These interactions can affect various biochemical pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Signal Transduction: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules.
Membrane Transport: The compound may influence membrane transport processes by altering the properties of cell membranes.
Vergleich Mit ähnlichen Verbindungen
Disodium 1-sulphonatocyclohexanecarboxylate can be compared with other similar compounds, such as:
Disodium 1-sulphonatocyclohexaneacetate: Similar structure but with an acetate group instead of a carboxylate group.
Disodium 1-sulphonatocyclohexanepropionate: Contains a propionate group instead of a carboxylate group.
Disodium 1-sulphonatocyclohexanebutyrate: Features a butyrate group in place of the carboxylate group.
These compounds share similar chemical properties but differ in their specific functional groups, which can influence their reactivity and applications.
Eigenschaften
CAS-Nummer |
35116-30-4 |
|---|---|
Molekularformel |
C7H10Na2O5S |
Molekulargewicht |
252.20 g/mol |
IUPAC-Name |
disodium;1-sulfonatocyclohexane-1-carboxylate |
InChI |
InChI=1S/C7H12O5S.2Na/c8-6(9)7(13(10,11)12)4-2-1-3-5-7;;/h1-5H2,(H,8,9)(H,10,11,12);;/q;2*+1/p-2 |
InChI-Schlüssel |
OSJHHINMNUYJSK-UHFFFAOYSA-L |
Kanonische SMILES |
C1CCC(CC1)(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



